molecular formula C16H14F3NO3 B14930298 4-(difluoromethoxy)-3-ethoxy-N-(2-fluorophenyl)benzamide

4-(difluoromethoxy)-3-ethoxy-N-(2-fluorophenyl)benzamide

Cat. No.: B14930298
M. Wt: 325.28 g/mol
InChI Key: COSADMBVSZWMEU-UHFFFAOYSA-N
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Description

4-(difluoromethoxy)-3-ethoxy-N-(2-fluorophenyl)benzamide is a synthetic organic compound belonging to the benzamide class It is characterized by the presence of difluoromethoxy, ethoxy, and fluorophenyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethoxy)-3-ethoxy-N-(2-fluorophenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using difluoromethyl ether.

    Ethoxy Group Addition: The ethoxy group is added via an etherification reaction using ethanol and a suitable catalyst.

    Final Coupling: The final step involves coupling the intermediate with 2-fluoroaniline to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethoxy)-3-ethoxy-N-(2-fluorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or related derivatives.

Scientific Research Applications

4-(difluoromethoxy)-3-ethoxy-N-(2-fluorophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-3-ethoxy-N-(2-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-fluorophenyl)benzamide
  • 2-iodo-N-(4-bromophenyl)benzamide
  • N-(4-bromo-2-fluorophenyl)-3-(difluoromethoxy)benzamide

Uniqueness

4-(difluoromethoxy)-3-ethoxy-N-(2-fluorophenyl)benzamide is unique due to the presence of both difluoromethoxy and ethoxy groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H14F3NO3

Molecular Weight

325.28 g/mol

IUPAC Name

4-(difluoromethoxy)-3-ethoxy-N-(2-fluorophenyl)benzamide

InChI

InChI=1S/C16H14F3NO3/c1-2-22-14-9-10(7-8-13(14)23-16(18)19)15(21)20-12-6-4-3-5-11(12)17/h3-9,16H,2H2,1H3,(H,20,21)

InChI Key

COSADMBVSZWMEU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2F)OC(F)F

Origin of Product

United States

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